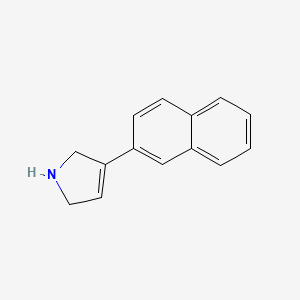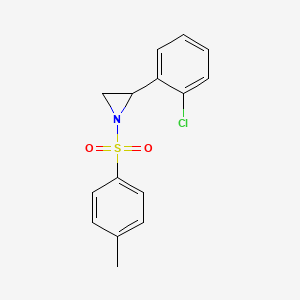![molecular formula C18H16NP B15159858 3-[(Diphenylphosphanyl)methyl]pyridine CAS No. 688315-79-9](/img/structure/B15159858.png)
3-[(Diphenylphosphanyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diphenylphosphanyl)methyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and diphenylphosphine.
Reaction Conditions: The reaction involves the nucleophilic substitution of pyridine with diphenylphosphine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through recrystallization or chromatographic techniques to achieve the desired purity for industrial applications.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxide derivatives.
Reduction: Reduction reactions can reduce the compound to simpler phosphine derivatives.
Substitution: Substitution reactions can replace the diphenylphosphanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Phosphine derivatives.
Substitution Products: Derivatives with different functional groups.
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking studies.
Drug Design: It is explored for its potential use in the design of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to evaluate its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Environmental Applications: It is studied for its role in environmental remediation processes.
Mecanismo De Acción
The compound exerts its effects through its ability to act as a ligand, forming complexes with metals. These complexes can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to facilitate catalytic reactions or biological processes.
Comparación Con Compuestos Similares
1,3-Bis(diphenylphosphino)propane (DPPP): Similar in structure but with a propane backbone instead of pyridine.
2-(Diphenylphosphino)ethylamine: Contains an ethylamine group instead of pyridine.
Uniqueness:
Pyridine Core: The presence of the pyridine ring in 3-[(Diphenylphosphanyl)methyl]pyridine provides unique electronic and structural properties compared to other similar compounds.
Versatility: Its versatility in catalysis and synthesis makes it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatility make it a compound of great interest in multiple fields.
Propiedades
Número CAS |
688315-79-9 |
|---|---|
Fórmula molecular |
C18H16NP |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
diphenyl(pyridin-3-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
Clave InChI |
SXIZQCPOEFBPGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CC2=CN=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)

![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)

![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)

